Comprehensive Physicochemical Profiling of Stearoguanamine (CAS 2500-72-3)
Comprehensive Physicochemical Profiling of Stearoguanamine (CAS 2500-72-3)
This technical guide details the physicochemical properties, synthesis, and experimental characterization of Stearoguanamine (CAS 2500-72-3) .
Implications for Material Science and Formulation Development
Executive Summary: The Lipophilic Anchor
Stearoguanamine (2,4-diamino-6-heptadecyl-1,3,5-triazine) represents a critical hybrid molecular architecture in applied chemistry. By fusing a rigid, polar triazine core (akin to melamine) with a flexible, hydrophobic C17 alkyl tail (heptadecyl chain), this molecule acts as a "Janus" entity—simultaneously capable of robust hydrogen bonding and lipophilic integration.
For researchers in drug development and polymer science, Stearoguanamine is not merely a resin modifier; it is a supramolecular scaffold . Its unique ability to self-assemble into lamellar structures or modify the surface energy of hydrophilic substrates makes it a candidate of interest for hydrophobic drug carriers, coating additives, and surface passivation agents.
Chemical Identity & Molecular Architecture[1]
| Property | Specification |
| CAS Registry Number | 2500-72-3 |
| IUPAC Name | 6-Heptadecyl-1,3,5-triazine-2,4-diamine |
| Common Synonyms | Stearoguanamine; Octadecanoguanamine |
| Molecular Formula | C₂₀H₃₉N₅ |
| Molecular Weight | 349.56 g/mol |
| SMILES | CCCCCCCCCCCCCCCCCc1nc(N)nc(N)n1 |
| Core Moiety | s-Triazine ring (Electron-deficient aromatic) |
| Substituent | Heptadecyl chain (Lipophilic tail) |
Structural Visualization
The diagram below illustrates the synthesis pathway and the amphiphilic "Head-Tail" structure that dictates its solubility.
Figure 1: Synthetic convergence of hydrophilic and hydrophobic precursors to form the amphiphilic Stearoguanamine molecule.
Physicochemical Properties
The substitution of one amine group on the melamine ring with a heptadecyl chain drastically alters the physical profile compared to the parent melamine.
3.1 Thermal & Physical Data
| Parameter | Value / Behavior | Context for Researchers |
| Physical State | White, waxy crystalline powder | Distinct from the hard, brittle nature of melamine. |
| Melting Point | 115°C – 125°C (Typical range) | Significantly lower than Melamine (>300°C) due to disruption of crystal lattice packing by the alkyl chain. |
| Density | ~0.95 - 1.05 g/cm³ | Lower than melamine (1.57 g/cm³) due to the volume of the aliphatic chain. |
| LogP (Octanol/Water) | ~8.5 - 9.0 (Predicted) | Extremely lipophilic. Indicates zero bioavailability in aqueous media without formulation aids. |
| pKa | ~5.0 (Triazine ring nitrogens) | Weak base; can form salts with strong mineral acids. |
3.2 Solubility Profile
Understanding the solubility landscape is critical for formulation. Stearoguanamine exhibits temperature-dependent solubility in organic solvents.
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Water: Practically Insoluble (< 0.1 mg/L).
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Alcohols (Methanol/Ethanol): Sparingly soluble at RT; Soluble at >60°C.
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Aromatics (Toluene/Xylene): Soluble (often requires heating to dissolve, but may remain in solution or form organogels upon cooling).
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Chlorinated Solvents (CHCl₃): Soluble.[1]
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Ketones (MEK/Acetone): Partially soluble; good swelling.
Expert Insight: The "waxy" nature implies that in coating formulations, Stearoguanamine acts as an internal lubricant. In drug delivery, its high LogP suggests it could serve as a lipid-anchored targeting ligand if the amine groups are further functionalized.
Experimental Protocols for Characterization
To validate the identity and purity of Stearoguanamine in a research setting, the following protocols are recommended. These are designed to be self-validating systems.
4.1 Structural Verification (FTIR & NMR)
Objective: Confirm the presence of both the triazine ring and the long alkyl chain.
Protocol:
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FTIR (ATR Method):
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Scan range: 4000 – 400 cm⁻¹.
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Key Diagnostic Bands:
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3300–3100 cm⁻¹: N-H stretching (Primary amines). Look for the "doublet" indicating -NH₂.
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2920 & 2850 cm⁻¹: C-H asymmetric/symmetric stretching (Strong, sharp bands from the C17 tail).
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1650–1550 cm⁻¹: C=N ring stretching and NH₂ deformation (The "Guanamine" fingerprint).
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815 cm⁻¹: Triazine ring breathing mode (Critical for confirming the core).
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¹H-NMR (Solvent: DMSO-d₆ or CDCl₃ with heat):
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δ 0.88 ppm (t, 3H): Terminal methyl group of the alkyl chain.
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δ 1.25 ppm (m, ~30H): Bulk methylene (CH₂) protons of the stearyl chain.
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δ 2.40 ppm (t, 2H): Methylene group adjacent to the triazine ring (α-carbon).
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δ 6.50–6.80 ppm (s, 4H): Broad singlet for the two -NH₂ groups (Exchangeable with D₂O).
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4.2 Solubility & Cloud Point Screening
Objective: Determine the operational window for formulation.
Protocol:
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Prepare 1% (w/v) mixtures of Stearoguanamine in Toluene, Ethanol, and MEK.
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Heat samples to 70°C in a water bath with stirring.
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Pass Criteria: Solution becomes clear and colorless.
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Cool slowly to 25°C.
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Observation: Record the temperature at which turbidity (cloud point) appears.
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Significance: A high cloud point indicates strong tendency to crystallize/precipitate, useful for creating "matting" effects in coatings but challenging for stable liquid drug formulations.
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Applications in Research & Development
5.1 Resin Modification (The Primary Use)
In melamine-formaldehyde (MF) resins, replacing 5-10% of melamine with Stearoguanamine introduces internal plasticization.
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Mechanism: The C17 tail acts as a "spacer," preventing the resin network from becoming too dense and brittle.
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Result: Improved impact resistance and hydrophobicity in laminates and coatings.
5.2 Potential in Drug Delivery (The Frontier)
While not a drug itself, the amphiphilic structure mimics lipids.
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Liposomal Anchoring: The hydrophobic tail can insert into lipid bilayers of liposomes, while the polar triazine head (rich in amines) remains on the surface.
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Bioconjugation: The primary amines on the triazine ring are chemically accessible for conjugation with targeting ligands (e.g., folic acid) or PEGylation, potentially creating a novel class of lipid-anchored delivery systems.
References
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PubChem. (2025).[2][3] 6-Heptadecyl-1,3,5-triazine-2,4-diamine (Compound).[4] National Library of Medicine. Available at: [Link]
- Sato, K., et al. (2004). Synthesis and Properties of Guanamine Derivatives. Journal of Applied Polymer Science. (Contextual citation for guanamine synthesis protocols).
